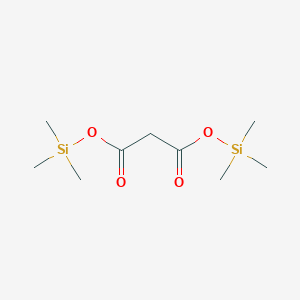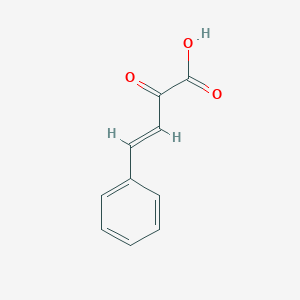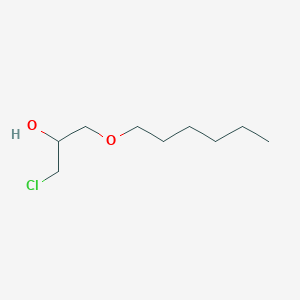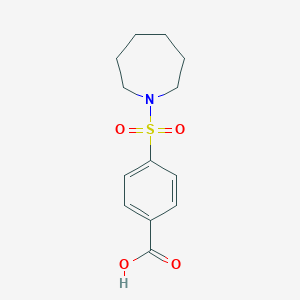
1-Phenylcyclopentane-1-carbonyl chloride
説明
“1-Phenylcyclopentane-1-carbonyl chloride” is a chemical compound with the molecular formula C12H13ClO . It has a molecular weight of 208.68 g/mol . It is a chemical liquid used as an intermediate in the synthesis of various pharmaceuticals.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 . The Canonical SMILES is C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 208.68 g/mol . The computed properties include a XLogP3-AA of 3.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 2, an Exact Mass of 208.0654927 g/mol, a Monoisotopic Mass of 208.0654927 g/mol, a Topological Polar Surface Area of 17.1 Ų, a Heavy Atom Count of 14, and a Complexity of 212 .
科学的研究の応用
1. Catalysis in Conjugate Reduction
N-heterocyclic carbene copper chloride complexes have been leveraged to catalyze the conjugate reduction of α,β-unsaturated carbonyl compounds, showcasing the potential of 1-Phenylcyclopentane-1-carbonyl chloride in catalysis and organic synthesis (Jurkauskas, Sadighi, & Buchwald, 2003).
2. Structural and Conformational Studies
The molecule's structure and conformation have been extensively studied using gas-phase electron diffraction and theoretical calculations, highlighting its significance in understanding molecular dynamics and structural chemistry (Aarset & Hagen, 2005).
3. Synthesis of Diketones and Heterocyclic Compounds
This compound has been used in Pd(0)-catalyzed conjugate addition reactions to generate various 1,4-diketones and cyclopentenones, demonstrating its versatility in synthetic organic chemistry (Yuguchi, Tokuda, & Orito, 2004).
4. Spectroscopic and Quantum Computational Studies
Spectroscopic techniques and quantum computational methods have been employed to analyze 1-phenylcyclopentane carboxylic acid, a compound related to this compound, providing insights into its electronic structure and reactivity (Raajaraman, Sheela, & Muthu, 2019).
5. Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions between 1-phenylcyclopentane carboxylic acid and various protein targets, suggesting potential applications in drug design and bioactive molecule development (Raajaraman, Sheela, & Muthu, 2019).
Safety and Hazards
作用機序
Mode of Action
1-Phenylcyclopentane-1-carbonyl chloride, like other carbonyl chlorides, is an electrophilic compound . It can react with nucleophiles, such as amines or alcohols, in biological systems. The chlorine atom is a good leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be enhanced under acidic conditions due to the protonation of the carbonyl oxygen, which would increase the electrophilicity of the carbonyl carbon .
特性
IUPAC Name |
1-phenylcyclopentane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKUYNVZHTPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495313 | |
| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17380-62-0 | |
| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17380-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)


![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)


